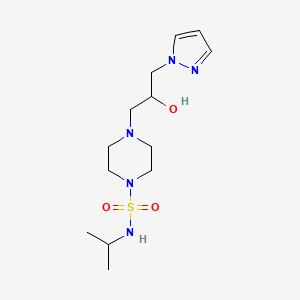![molecular formula C15H18N6OS B7053268 2-Methyl-5-[1-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]pyrrolidin-2-yl]-1,2,4-triazol-3-amine](/img/structure/B7053268.png)
2-Methyl-5-[1-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]pyrrolidin-2-yl]-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-[1-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]pyrrolidin-2-yl]-1,2,4-triazol-3-amine is a complex organic compound featuring multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[1-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]pyrrolidin-2-yl]-1,2,4-triazol-3-amine typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Synthesis of the oxazole ring: The oxazole ring can be synthesized via the Paal-Knorr reaction, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as the sulfurizing agent.
Construction of the pyrrolidine ring: This can be synthesized through the condensation of appropriate amines with aldehydes or ketones, followed by cyclization.
Formation of the triazole ring: The triazole ring can be synthesized via the Huisgen cycloaddition reaction, which involves the 1,3-dipolar cycloaddition of azides and alkynes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[1-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]pyrrolidin-2-yl]-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly used.
Major Products Formed
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Amines from the oxazole ring.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-Methyl-5-[1-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]pyrrolidin-2-yl]-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anticancer, anti-inflammatory, and antimicrobial activities.
Material Science: The compound’s unique structure makes it suitable for use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It can be used as a corrosion inhibitor and in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Methyl-5-[1-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]pyrrolidin-2-yl]-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: These include compounds like suprofen and articaine, which have similar thiophene rings and exhibit various pharmacological properties.
Oxazole derivatives: Compounds such as oxaprozin and oxacillin, which contain oxazole rings and are used in medicinal chemistry.
Triazole derivatives: Compounds like fluconazole and itraconazole, which are well-known antifungal agents.
Uniqueness
2-Methyl-5-[1-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]pyrrolidin-2-yl]-1,2,4-triazol-3-amine is unique due to its combination of multiple heterocyclic rings, which imparts a diverse range of chemical and biological properties
Properties
IUPAC Name |
2-methyl-5-[1-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]pyrrolidin-2-yl]-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6OS/c1-20-15(16)18-13(19-20)11-4-2-6-21(11)8-10-9-22-14(17-10)12-5-3-7-23-12/h3,5,7,9,11H,2,4,6,8H2,1H3,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGKGOCUDJIQHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C2CCCN2CC3=COC(=N3)C4=CC=CS4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(6-Methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]-3-(1-methylpyrazol-4-yl)propan-1-one](/img/structure/B7053185.png)
![4-(3-cyanopyridin-2-yl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7053186.png)
![3-[(1,5-Dimethylpyrazol-4-yl)methyl]-1-methyl-1-(1-pyridin-3-ylethyl)urea](/img/structure/B7053198.png)
![2,5-dimethyl-N-[1-(thiadiazole-4-carbonyl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B7053206.png)
![5-bromo-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B7053217.png)
![3-(methoxymethyl)-N-[1-(3-methylbutanoyl)piperidin-4-yl]benzenesulfonamide](/img/structure/B7053221.png)
![N-[1-(3-carbamoyl-4-methylanilino)-1-oxopropan-2-yl]-2,3-dichlorobenzamide](/img/structure/B7053226.png)
![N,N-diethyl-2-[(3-methylquinoxalin-2-yl)methylsulfanyl]acetamide](/img/structure/B7053235.png)
![1-ethyl-N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]pyrazole-4-sulfonamide](/img/structure/B7053242.png)
![5-[1-[1-(1-methylpyrazol-4-yl)-2-oxopyrrolidin-3-yl]piperidin-3-yl]-3H-1,3,4-oxadiazol-2-one](/img/structure/B7053245.png)
![5-[1-[(1-Ethyl-4-fluorobenzimidazol-2-yl)methyl]pyrrolidin-2-yl]-2-methyl-1,2,4-triazol-3-amine](/img/structure/B7053252.png)
![Sodium;6-[(3-carbamoyl-4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B7053255.png)

![5-[1-[[5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-3-yl]-3H-1,3,4-oxadiazol-2-one](/img/structure/B7053266.png)
